[N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
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Description
Methyl 6-chloropyridine-3-carboxylate is a chemical compound with the empirical formula C7H6ClNO2 . It can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .
Scientific Research Applications
Organic Synthesis and CatalysisA study by Zhu et al. (2003) detailed an expedient phosphine-catalyzed [4 + 2] annulation process for synthesizing highly functionalized tetrahydropyridines, indicating the relevance of pyridine carboxylates in facilitating complex chemical transformations (Zhu, Lan, & Kwon, 2003). This research highlights the utility of pyridine and furan derivatives in organic synthesis, potentially applicable to the synthesis or modification of compounds like "[N-(2-furylmethyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate."
Medicinal Chemistry
In the realm of medicinal chemistry, compounds with dihydropyridine and furan moieties have been explored for various biological activities. For instance, Altalbawy (2013) synthesized novel bis-α,β-unsaturated ketones and dihydropyridine derivatives, evaluating their antimicrobial efficacy (Altalbawy, 2013). Such studies underscore the potential of furan and pyridine derivatives in developing new antimicrobial agents, which could extend to exploring "this compound" for similar applications.
Antitubercular and Antimicrobial Activity
Rokad et al. (2009) investigated the synthesis of N-aryl-1,4-dihydropyridines containing a furan nucleus for their antitubercular and antimicrobial activities (Rokad, Tala, Akbari, Dhaduk, & Joshi, 2009). This research points to the importance of furan and pyridine cores in drug discovery, suggesting potential research avenues for compounds like "this compound" in addressing infectious diseases.
Properties
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4/c14-11-4-3-9(6-15-11)13(18)20-8-12(17)16-7-10-2-1-5-19-10/h1-6H,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOADIWRTOUBBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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